4-Methylidenespiro[4.7]dodecan-1-one
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Overview
Description
4-Methylidenespiro[47]dodecan-1-one is a chemical compound with a unique spiro structure, characterized by a central spiro carbon atom connecting two rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidenespiro[4.7]dodecan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of cyclization reactions where a suitable diene and a ketone are reacted in the presence of a catalyst to form the spiro compound. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Methylidenespiro[4.7]dodecan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically performed in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
4-Methylidenespiro[4.7]dodecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying spiro compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylidenespiro[4.7]dodecan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Spiro[4.7]dodecan-6-one
- Spiro[5.6]dodecan-7-one
- 1-methylidenespiro[4.7]dodecan-4-one
Uniqueness
4-Methylidenespiro[4.7]dodecan-1-one is unique due to its specific spiro structure and the presence of a methylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
88441-57-0 |
---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-methylidenespiro[4.7]dodecan-4-one |
InChI |
InChI=1S/C13H20O/c1-11-7-8-12(14)13(11)9-5-3-2-4-6-10-13/h1-10H2 |
InChI Key |
RAZXDZUURLXMSU-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCC(=O)C12CCCCCCC2 |
Origin of Product |
United States |
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